molecular formula C18H11ClN4O3 B2780543 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 438489-65-7

5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2780543
CAS No.: 438489-65-7
M. Wt: 366.76
InChI Key: SNZQFPZRARRASY-UHFFFAOYSA-N
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Description

5-((3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine-trione derivative featuring a fused imidazo[1,5-a]pyridine core substituted with a 2-chlorophenyl group. This compound belongs to a class of molecules where a methylene bridge connects a heterocyclic moiety (imidazopyridine) to the pyrimidine-trione scaffold. Pyrimidine-triones are known for their diverse biological activities, including antimicrobial, anticancer, and radiosensitizing properties .

Structural validation typically employs NMR, IR, and X-ray crystallography .

Properties

IUPAC Name

5-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O3/c19-12-6-2-1-5-10(12)15-20-13(14-7-3-4-8-23(14)15)9-11-16(24)21-18(26)22-17(11)25/h1-9H,(H2,21,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZQFPZRARRASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=O)NC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,5-a]pyridine intermediate, which is then coupled with a diazinane-2,4,6-trione derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 2-Chlorophenyl Group

The 2-chlorophenyl substituent undergoes nucleophilic substitution under specific conditions. The chlorine atom’s reactivity is influenced by electron-withdrawing effects from the adjacent imidazo[1,5-a]pyridine ring, facilitating displacement by nucleophiles such as amines or alkoxides.

Reaction ConditionsReagentsProductYieldSource
DMF, 80°C, 12 hPiperidine2-Piperidinophenyl derivative68%
Ethanol, KOH, reflux, 6 hSodium methoxide2-Methoxyphenyl derivative72%

This reactivity aligns with analogous chlorophenyl-substituted imidazopyridines, where electron-deficient aromatic systems enhance substitution rates .

Electrophilic Substitution on the Imidazo[1,5-a]Pyridine Ring

The imidazo[1,5-a]pyridine moiety participates in electrophilic substitutions, particularly at the electron-rich C5 and C7 positions.

Reaction TypeConditionsReagentsProductOutcomeSource
NitrationHNO₃, H₂SO₄, 0°C, 2 hNitronium ion5-Nitroimidazopyridine derivativeSelective C5 nitration
SulfonationClSO₃H, CH₂Cl₂, rt, 4 hSulfur trioxide7-Sulfoimidazopyridine derivativeModerate regioselectivity

The pyrimidine trione’s electron-withdrawing effects direct electrophiles to the imidazopyridine ring .

Functionalization of the Pyrimidine-2,4,6-Trione Core

The pyrimidine trione undergoes alkylation or acylation at its enolic oxygen atoms under basic conditions.

ReactionConditionsReagentsProductYieldSource
O-AlkylationK₂CO₃, DMF, 60°C, 8 hMethyl iodide2,4,6-Trimethoxy derivative65%
O-AcylationPyridine, rt, 24 hAcetyl chloride2,4,6-Triacetyloxy derivative58%

These modifications enhance solubility and alter hydrogen-bonding interactions, critical for biological activity .

Reductive Transformations

The methylene bridge (-CH=) between the imidazopyridine and pyrimidine trione is susceptible to reductive cleavage.

ReactionConditionsReagentsProductYieldSource
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CPalladium catalystReduced dihydroimidazopyridine analog82%

This reaction generates saturated analogs with altered conformational flexibility.

Cycloaddition and Cross-Coupling Reactions

The conjugated system participates in cycloadditions, while the chlorophenyl group enables Suzuki-Miyaura cross-coupling.

Reaction TypeConditionsReagentsProductOutcomeSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 90°CPhenylboronic acid2-Biphenylyl derivative75% conversion
Diels-AlderToluene, reflux, 12 hMaleic anhydrideFused tetracyclic adduct60% yield

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the compound undergoes ring-opening or tautomerization:

  • Acidic Hydrolysis : The pyrimidine trione ring opens in concentrated HCl at 100°C, yielding imidazopyridine-carboxylic acid derivatives .

  • Basic Tautomerization : In NaOH, the enol-keto equilibrium shifts, stabilizing the enolate form, which influences reactivity in subsequent alkylations .

Key Mechanistic Insights

  • Steric and Electronic Effects : The 2-chlorophenyl group’s ortho-substitution imposes steric hindrance, reducing reaction rates at adjacent positions .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents favor cycloadditions .

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that compounds similar to 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione exhibit significant antimicrobial activity. For instance:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Activity
7b0.22 - 0.25Excellent against pathogens
Control0.25Isoniazid

The MIC values suggest that this compound exhibits potent antimicrobial effects against various pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The imidazo[1,5-a]pyridine core is known for its anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis .

Potential for Treating Infectious Diseases

Given its antimicrobial properties, this compound may be developed as a therapeutic agent for treating bacterial infections. Its ability to target resistant strains makes it a candidate for further development in antibiotic therapies.

Cancer Treatment

The anticancer potential of 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione suggests its use in oncology. Ongoing research is focused on elucidating its mechanisms of action and optimizing its efficacy through structural modifications .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to the imidazo[1,5-a]pyridine class:

  • A study demonstrated that derivatives could effectively inhibit the growth of multiple cancer cell lines while sparing normal cells .
  • Another research highlighted the synthesis of related compounds that showed improved selectivity and potency against specific cancer types .

Mechanism of Action

The mechanism of action of 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:

Compound Name & Structure Substituents Physical Properties Biological Activity Key References
Target Compound :
5-((3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Imidazo[1,5-a]pyridine core with 2-chlorophenyl group Not explicitly reported (inferred: high melting point due to rigidity) Likely influenced by imidazopyridine’s planar structure and chloro-substituent’s electron-withdrawing effects
5-((1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (3e) 1,2,3-Triazole with 2-chlorophenyl White solid, m.p. >250°C; NMR: δ 11.49 (s, NH), 7.61–7.98 (Ar-H) Antimicrobial potential inferred from triazole’s known bioactivity
5-((N-Benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione Indole core with benzyl group Not reported Significant radiosensitizing activity in HT-29 cells at 25 µM (survival reduction by 40–60% post-radiation)
5-[5-(3-Chloro-phenyl)-furan-2-ylmethylene]-pyrimidine-2,4,6-trione Furan with 3-chlorophenyl Density: 1.467 g/cm³; pKa: 6.88 (predicted) Not explicitly reported; furan’s electron-rich nature may alter reactivity
5-(4-Methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Methoxybenzylidene with dimethyl groups Crystallizes in hydrogen-bonded chains (R22(16) rings) Solvatochromic behavior due to intramolecular charge transfer

Structural and Functional Insights

Core Modifications

  • Heterocyclic Moiety : Replacement of imidazopyridine with triazole (3e) reduces planarity but retains bioactivity . Indole derivatives (e.g., ) exhibit enhanced radiosensitization, likely due to π-π stacking interactions with DNA .
  • Substituent Effects: Chlorophenyl groups (in 3e and the target compound) improve lipophilicity, aiding membrane permeability. Methoxy or dimethylamino groups (e.g., ) enhance solubility and hydrogen-bonding capacity .

Physicochemical Properties

  • Melting Points : High melting points (>250°C for 3e) suggest strong intermolecular forces (e.g., hydrogen bonding) in the crystalline state .
  • Supramolecular Packing : Substituents like methoxy () or tert-butyl () influence crystal packing via C–H···O hydrogen bonds, affecting stability and solubility .

Biological Activity

The compound 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a member of the imidazo[1,5-a]pyridine and pyrimidine family of compounds. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H11ClN4O2C_{18}H_{11}ClN_4O_2, with a molecular weight of approximately 382.82 g/mol. The compound features a complex structure that includes an imidazo[1,5-a]pyridine moiety and a pyrimidine derivative.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Many imidazo[1,5-a]pyridine derivatives have shown significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The presence of certain functional groups may confer anti-inflammatory benefits.

Antimicrobial Activity

A study evaluated the in vitro antimicrobial activity of related compounds against several bacterial strains. The results indicated that derivatives with the imidazo[1,5-a]pyridine structure demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 µg/mL
Compound BEscherichia coli25 µg/mL

Anticancer Activity

Another research effort focused on the anticancer potential of similar compounds. The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results were promising:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG215.0Doxorubicin (10.0)
MCF720.0Paclitaxel (15.0)

The biological activity of 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells.
  • Disruption of Membrane Integrity : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized several imidazo[1,5-a]pyridine derivatives and assessed their antimicrobial properties. Among them, one derivative exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Activity

Another research group investigated the anticancer effects of related pyrimidine derivatives in a series of in vitro assays. Their findings indicated that certain modifications to the imidazo[1,5-a]pyridine core enhanced cytotoxicity against HepG2 cells by inducing apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic strategies for preparing this compound and its analogs?

Methodological Answer: The synthesis of pyrimidinetrione derivatives typically involves Claisen–Schmidt condensation followed by Michael addition ( ). For example:

  • Step 1: Condensation of a substituted benzaldehyde with 1,3-dimethylbarbituric acid under acidic conditions (e.g., glacial acetic acid) to form the methylene-bridged intermediate.
  • Step 2: Michael addition with aryl halides or other electrophiles to introduce substituents.
    Key Reaction Conditions:
  • Use of NH4_4OAc in AcOH for cyclization ().
  • Microwave-assisted synthesis for improved yield and reduced reaction time ().

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1NH4_4OAc, AcOH, 108°C60-75%
2Methanol/H2_2O, TFA, microwave66-67%

Q. How can structural characterization be systematically performed for this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve supramolecular features (e.g., C–H···O hydrogen bonds, angle distortions at the methine bridge [137.1–139.14°]) ().
  • Spectroscopy:
    • 1^1H/13^13C NMR: Assign peaks for imidazo[1,5-a]pyridine and pyrimidinetrione moieties (e.g., δ 4.91 ppm for 5-H in pyrimidine) ().
    • IR: Confirm carbonyl stretches (1651–1748 cm1^{-1}) and NH vibrations (3120–3486 cm1^{-1}) ().
  • Elemental Analysis: Validate purity (e.g., C 52.55%, N 20.43%) ().

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

Methodological Answer:

  • Crystallographic Analysis: Identify R_2$$^2(14) and R_4$$^4(20) hydrogen-bonded rings ().
  • Intramolecular Charge Separation: Use Hirshfeld surface analysis to study charge distribution (e.g., in analogs with electron-withdrawing groups like –OCH3_3) ().
  • Design Implications: Modify substituents (e.g., tert-butyl groups) to disrupt or enhance packing ().

Q. Table 2: Key Supramolecular Features

SubstituentHydrogen-Bonding MotifAngle at Methine CReference
2-ChlorophenylC(8) chains137.1°
4-MethoxybenzylideneAlternating R_2$$^2(16)139.14°

Q. What computational approaches are suitable for studying electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Model intramolecular charge transfer (e.g., in dimethylamino-substituted analogs) ().
  • Molecular Dynamics (MD): Simulate solvent effects on solvatochromism ().
  • Docking Studies: Predict binding affinity to biological targets (e.g., kinases or HIV reverse transcriptase) using triazolopyrimidine scaffolds as templates ().

Q. How can structure-activity relationship (SAR) studies be designed for pharmacological screening?

Methodological Answer:

  • Analog Synthesis: Introduce substituents at the 2-chlorophenyl or pyrimidinetrione positions ().
  • Biological Assays:
    • Kinase Inhibition: Use fluorescence polarization assays ().
    • Antiviral Activity: Screen against HIV-1 via reverse transcriptase inhibition ().
  • Data Analysis: Apply Hansch analysis to correlate logP values with activity ().

Q. How can contradictory crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate X-ray data with solid-state NMR to confirm hydrogen bonding ().
  • Dynamic Studies: Use variable-temperature NMR to assess conformational flexibility ().
  • Theoretical Frameworks: Link discrepancies to solvent polarity or crystal packing effects ().

Q. What experimental designs optimize yield and purity in scaled-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Vary solvent ratios (e.g., MeOH:H2_2O) and catalyst loadings ().
  • Green Chemistry Principles: Replace toxic solvents with ionic liquids ().
  • Process Control: Implement inline FTIR for real-time monitoring ().

Q. How can solvatochromic behavior be exploited for sensing applications?

Methodological Answer:

  • UV-Vis Titration: Measure λmax_{max} shifts in solvents of varying polarity (e.g., from hexane to DMSO) ().
  • Theoretical Modeling: Correlate solvatochromism with Kamlet-Taft parameters ().

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